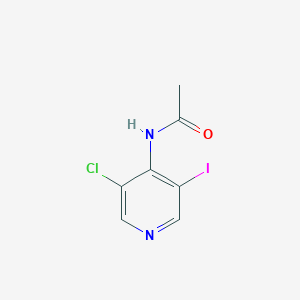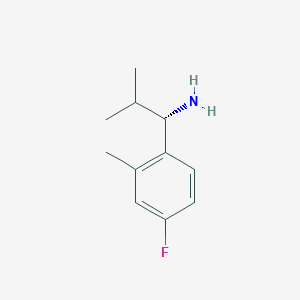
(S)-1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine is a chiral amine compound characterized by the presence of a fluorine atom and a methyl group on the phenyl ring, along with a secondary amine structure. This compound is of significant interest in various fields, including medicinal chemistry and organic synthesis, due to its unique structural features and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-fluoro-2-methylbenzaldehyde.
Reductive Amination: The key step involves the reductive amination of 4-fluoro-2-methylbenzaldehyde with a suitable amine source, such as methylamine, in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas with a palladium catalyst.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as chromatography or crystallization, to isolate the (S)-enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance efficiency and yield.
Automated Chiral Resolution: Employing high-throughput chiral chromatography systems to separate enantiomers on a large scale.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxide or alkoxide ions, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of phenol derivatives or alkylated products.
Applications De Recherche Scientifique
Chemistry
(S)-1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine is used as a building block in organic synthesis, particularly in the preparation of complex molecules with potential pharmaceutical applications.
Biology
In biological research, this compound is studied for its potential interactions with various biological targets, including enzymes and receptors, due to its structural similarity to biologically active amines.
Medicine
The compound is investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders, given its amine structure which is common in many neurotransmitters.
Industry
In the industrial sector, this compound is utilized in the synthesis of specialty chemicals and intermediates for various applications.
Mécanisme D'action
The mechanism by which (S)-1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of these targets. The fluorine atom enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine: The enantiomer of the compound, with different biological activity and pharmacokinetics.
1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine: The racemic mixture containing both (S)- and ®-enantiomers.
1-(4-Fluoro-2-methylphenyl)-2-methylpropan-2-amine: A structural isomer with the amine group on a different carbon atom.
Uniqueness
(S)-1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine is unique due to its specific stereochemistry, which can result in distinct biological activities and interactions compared to its enantiomer and other structural isomers. The presence of the fluorine atom also imparts unique chemical properties, such as increased metabolic stability and altered electronic effects, making it a valuable compound in research and industrial applications.
Propriétés
Formule moléculaire |
C11H16FN |
|---|---|
Poids moléculaire |
181.25 g/mol |
Nom IUPAC |
(1S)-1-(4-fluoro-2-methylphenyl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C11H16FN/c1-7(2)11(13)10-5-4-9(12)6-8(10)3/h4-7,11H,13H2,1-3H3/t11-/m0/s1 |
Clé InChI |
KBECHPXHNDRHEH-NSHDSACASA-N |
SMILES isomérique |
CC1=C(C=CC(=C1)F)[C@H](C(C)C)N |
SMILES canonique |
CC1=C(C=CC(=C1)F)C(C(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(4-((2,4-Dichlorobenzyl)oxy)phenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13029428.png)
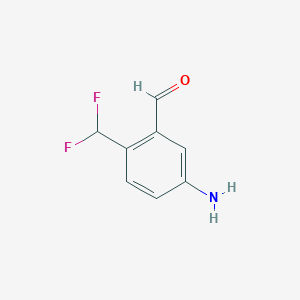
![N-(5-Chlorothiazolo[4,5-b]pyridin-2-yl)benzamide](/img/structure/B13029460.png)
![Methyl 2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13029461.png)
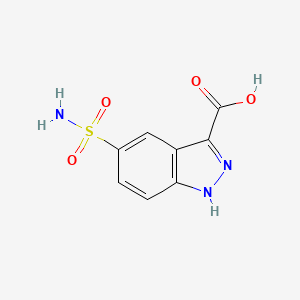
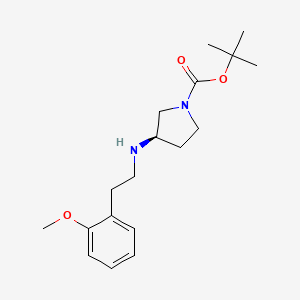

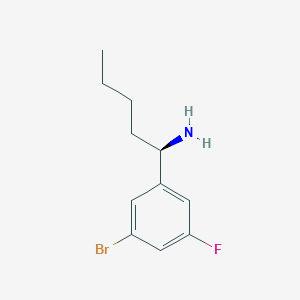

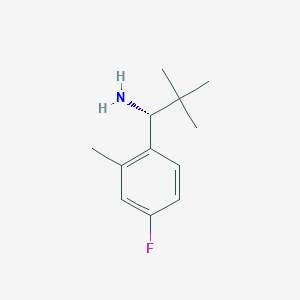
![7-Bromo-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13029499.png)
